7H-pyrrolo[3,2-g]quinolin-7-one, 1,2,3,8-tetrahydro-1,2,3,3-tetramethyl-5-(trifluoromethyl)-
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Overview
Description
7H-pyrrolo[3,2-g]quinolin-7-one, 1,2,3,8-tetrahydro-1,2,3,3-tetramethyl-5-(trifluoromethyl)- is a complex organic compound with a unique structure that includes multiple methyl groups and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-pyrrolo[3,2-g]quinolin-7-one, 1,2,3,8-tetrahydro-1,2,3,3-tetramethyl-5-(trifluoromethyl)- typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include strong acids, bases, and oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
7H-pyrrolo[3,2-g]quinolin-7-one, 1,2,3,8-tetrahydro-1,2,3,3-tetramethyl-5-(trifluoromethyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different quinoline derivatives, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
7H-pyrrolo[3,2-g]quinolin-7-one, 1,2,3,8-tetrahydro-1,2,3,3-tetramethyl-5-(trifluoromethyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7H-pyrrolo[3,2-g]quinolin-7-one, 1,2,3,8-tetrahydro-1,2,3,3-tetramethyl-5-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives and heterocyclic compounds with similar structural features. Examples include:
- 8-oxo-7-{[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methyl}pyrazino[2,3-d]pyridazin-5-yl acetic acid .
- Indole derivatives with similar biological activities .
Uniqueness
What sets 7H-pyrrolo[3,2-g]quinolin-7-one, 1,2,3,8-tetrahydro-1,2,3,3-tetramethyl-5-(trifluoromethyl)- apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties.
Properties
CAS No. |
58721-75-8 |
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Molecular Formula |
C16H17F3N2O |
Molecular Weight |
310.31 g/mol |
IUPAC Name |
1,2,3,3-tetramethyl-5-(trifluoromethyl)-2,8-dihydropyrrolo[3,2-g]quinolin-7-one |
InChI |
InChI=1S/C16H17F3N2O/c1-8-15(2,3)11-5-9-10(16(17,18)19)6-14(22)20-12(9)7-13(11)21(8)4/h5-8H,1-4H3,(H,20,22) |
InChI Key |
MLMXURVUXDFYOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2=C(N1C)C=C3C(=C2)C(=CC(=O)N3)C(F)(F)F)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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